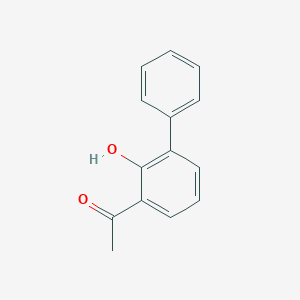

1-(2-Hydroxybiphenyl-3-YL)ethanone

Vue d'ensemble

Description

1-(2-Hydroxybiphenyl-3-YL)ethanone is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol. This compound is characterized by the presence of a hydroxy group attached to a biphenyl structure, which is further connected to an ethanone group. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

The synthesis of 1-(2-Hydroxybiphenyl-3-YL)ethanone typically involves the reaction of 2-hydroxybiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acetyl chloride. The general reaction scheme is as follows:

2-Hydroxybiphenyl+Acetyl ChlorideAlCl3this compound+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Analyse Des Réactions Chimiques

Ketone Transformations

The acetyl group undergoes nucleophilic additions and condensations:

-

Oxime Formation : Reacts with hydroxylamine to yield oxime ethers (e.g., 1-aryl-2-(pyrazolyl)ethanone oximes) .

-

Thiosemicarbazide Synthesis : Condensation with thiosemicarbazides forms anticancer agents (IC₅₀ = 5–50 μM against PC-3 cells) .

Phenolic -OH Reactions

-

Esterification : Forms carbamates or sulfonates with isocyanates/sulfonyl chlorides .

-

O-Alkylation : Benzylation or methylation under basic conditions (K₂CO₃, DMF) .

Cross-Coupling Reactions

The biphenyl core participates in Pd-catalyzed couplings :

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, K₂CO₃, H₂O, 80°C | 78–95% | |

| Buchwald-Hartwig | Pd(dba)₂, Xantphos, Cs₂CO₃, 100°C | 65% |

Example : Coupling with 3-carbamoylphenylboronic acid introduces electron-withdrawing groups at the 3-position .

Electrochemical and Global Reactivity

Density functional theory (DFT) studies on analogous biphenyl ethanones reveal:

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO/LUMO Gap | 4.56–5.14 | High kinetic stability |

| Electrophilicity (ω) | 2.91–6.57 | Susceptibility to nucleophilic attack |

DFT Findings :

-

Negative electrostatic potential at the ketone oxygen facilitates H-bonding .

-

Positive potential at the biphenyl ring enables electrophilic substitution .

Stability and Degradation

Applications De Recherche Scientifique

Scientific Research Applications

1-(2-Hydroxybiphenyl-3-YL)ethanone has been investigated for various applications in scientific research:

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

This compound has been studied as a potential inhibitor of FAAH, an enzyme that regulates endocannabinoid levels in the body. Inhibiting FAAH can enhance the effects of endocannabinoids, which are involved in pain relief and mood regulation.

- Case Study : Research demonstrated that derivatives of biphenyl compounds, including this compound, exhibited significant FAAH inhibitory activity. For instance, a related compound showed an IC50 value of 63 nM, indicating strong potential for therapeutic applications in pain management and anxiety disorders .

Synthesis of Biologically Active Compounds

The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its structure allows for modifications that can lead to enhanced pharmacological properties.

- Example : The synthesis of alkylcarbamic acid biphenyl-3-yl esters has been explored, resulting in compounds that exhibit analgesic and anxiolytic effects .

Photochemical Applications

This compound is also used in photochemical reactions due to its ability to absorb UV light and participate in photoreactions.

- Research Insight : Its photochemical properties have been utilized in studies examining light-induced reactions and the stability of various organic compounds under UV exposure .

Table 1: Summary of FAAH Inhibition Studies

| Compound Name | IC50 (nM) | Biological Activity |

|---|---|---|

| URB524 | 63 | FAAH inhibitor |

| URB597 | 5.4 | Enhanced analgesic properties |

| This compound | TBD | Potential FAAH inhibitor |

Table 2: Synthesis Pathways for Derivatives

| Starting Material | Reaction Conditions | Product |

|---|---|---|

| This compound | Reflux with alkyl carbamate | Alkylcarbamic acid biphenyl ester |

| Biphenyl derivatives | Varying substituents at meta/para positions | Diverse FAAH inhibitors |

Mécanisme D'action

The mechanism of action of 1-(2-Hydroxybiphenyl-3-YL)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the biphenyl structure can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

1-(2-Hydroxybiphenyl-3-YL)ethanone can be compared with other similar compounds, such as:

1-(2-Hydroxybiphenyl-4-YL)ethanone: This compound has a hydroxy group attached to the 4-position of the biphenyl ring instead of the 3-position.

2-Hydroxyacetophenone: This compound has a hydroxy group attached to a phenyl ring with an ethanone group at the ortho position. It is structurally simpler but shares some similar chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.

Activité Biologique

1-(2-Hydroxybiphenyl-3-YL)ethanone, also known as 2-Hydroxy-3-biphenylacetophenone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and synthesized data from various research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 21424-82-8

- Molecular Formula : C13H12O2

- Molecular Weight : 200.24 g/mol

The compound features a biphenyl structure with a hydroxyl group and an acetophenone moiety, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities attributed to its structural characteristics:

- Antioxidant Activity : The hydroxyl group in the structure is known to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Properties : Research indicates that this compound can inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

- Antimicrobial Effects : In vitro studies have shown that it possesses antimicrobial properties against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Antimicrobial | Disruption of bacterial cell wall synthesis |

Case Study 1: Antioxidant Activity

A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of various hydroxylated biphenyl derivatives, including this compound. The compound demonstrated significant DPPH radical scavenging activity, suggesting its potential as a natural antioxidant agent.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment by Lee et al. (2021), the anti-inflammatory effects of this compound were assessed using lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The results indicated a marked reduction in the levels of TNF-alpha and IL-6 upon treatment with the compound, highlighting its therapeutic potential in managing inflammatory conditions.

Case Study 3: Antimicrobial Efficacy

Research published by Kumar et al. (2019) explored the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its application in developing new antimicrobial agents.

Propriétés

IUPAC Name |

1-(2-hydroxy-3-phenylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(15)12-8-5-9-13(14(12)16)11-6-3-2-4-7-11/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRAXOKMMRIWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10529818 | |

| Record name | 1-(2-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21424-82-8 | |

| Record name | 1-(2-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.